3,5-dimethyl-N-propyl-1-benzofuran-2-carboxamide
Overview
Description
3,5-dimethyl-N-propyl-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 231.125928785 g/mol and the complexity rating of the compound is 279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antioxidant Activities
A study by Sindhe et al. (2016) synthesized a series of compounds, including variations related to benzofuran carboxamide, to evaluate their antimicrobial and antioxidant activities. These compounds showed promising results against tested microorganisms and displayed significant radical scavenging and ferrous ion chelating activity, suggesting their potential as antimicrobial and antioxidant agents (Sindhe et al., 2016).
Molecular Docking and Biological Activities
Sagaama et al. (2020) conducted molecular docking studies along with structural optimization of benzofuran-carboxylic acids derivatives. Their findings indicated that these compounds have inhibitory effects against cancer and microbial diseases, highlighting their potential in therapeutic applications (Sagaama et al., 2020).
Novel Compounds with Anti-Inflammatory and Analgesic Properties
Abu-Hashem et al. (2020) synthesized novel benzofuran derivatives and evaluated them as anti-inflammatory and analgesic agents. These compounds showed significant inhibitory activity, particularly against COX-2, suggesting their potential use in treating inflammation and pain (Abu‐Hashem et al., 2020).
Synthesis and Evaluation of New Derivatives
Lavanya et al. (2017) synthesized new derivatives of benzofuran carboxamide and evaluated them for antimicrobial, anti-inflammatory, and radical scavenging activities. Their research contributes to the development of new bioactive chemical entities with potential therapeutic applications (Lavanya et al., 2017).
Supramolecular Interaction Studies
Koner and Goldberg (2009) studied the supramolecular interactions of benzofuran-dicarboxylic acid derivatives, revealing their potential in forming organometallic complexes with various metal ions. This work provides insight into the structural versatility of benzofuran derivatives for applications in material science and coordination chemistry (Koner & Goldberg, 2009).
Properties
IUPAC Name |
3,5-dimethyl-N-propyl-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-4-7-15-14(16)13-10(3)11-8-9(2)5-6-12(11)17-13/h5-6,8H,4,7H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFOONHTUXOMBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C2=C(O1)C=CC(=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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